
S-(5'-腺苷)-L-甲硫氨酸氯化物二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(5’-Adenosyl)-L-methionine chloride dihydrochloride: is a biologically significant compound involved in various biochemical processes. It is a derivative of methionine, an essential amino acid, and plays a crucial role in methylation reactions within the body. This compound is often utilized in scientific research due to its involvement in transmethylation processes, which are vital for the synthesis of DNA, RNA, proteins, and other biomolecules.
科学研究应用
S-(5’-Adenosyl)-L-methionine chloride dihydrochloride is widely used in scientific research due to its role in methylation processes. Its applications include:
Chemistry: Used as a methyl donor in synthetic organic chemistry.
Biology: Involved in the study of gene expression and epigenetic modifications.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, depression, and osteoarthritis.
Industry: Utilized in the production of pharmaceuticals and as a dietary supplement.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of methionine adenosyltransferase. The reaction conditions often require a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C. The product is then purified through various chromatographic techniques to obtain the desired compound in its chloride dihydrochloride form.
Industrial Production Methods: Industrial production of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, followed by large-scale purification methods such as ion-exchange chromatography and crystallization to achieve high purity and yield.
化学反应分析
Types of Reactions: S-(5’-Adenosyl)-L-methionine chloride dihydrochloride undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in transmethylation reactions.
Oxidation: It can be oxidized to form S-adenosyl-L-homocysteine.
Hydrolysis: It can be hydrolyzed to yield methionine and adenosine.
Common Reagents and Conditions:
Methylation: Requires methyltransferase enzymes and substrates such as DNA, RNA, or proteins.
Oxidation: Involves oxidizing agents like hydrogen peroxide or enzymatic oxidation.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Major Products Formed:
Methylation: Produces methylated biomolecules and S-adenosyl-L-homocysteine.
Oxidation: Yields S-adenosyl-L-homocysteine.
Hydrolysis: Results in methionine and adenosine.
作用机制
The compound exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and cellular metabolism. The molecular targets include methyltransferase enzymes, which facilitate the transfer of the methyl group from S-(5’-Adenosyl)-L-methionine chloride dihydrochloride to the substrate.
相似化合物的比较
S-adenosyl-L-homocysteine: A product of the methylation reaction involving S-(5’-Adenosyl)-L-methionine chloride dihydrochloride.
Methionine: The precursor amino acid for the synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride.
Adenosine triphosphate (ATP): A substrate in the synthesis of S-(5’-Adenosyl)-L-methionine chloride dihydrochloride.
Uniqueness: S-(5’-Adenosyl)-L-methionine chloride dihydrochloride is unique due to its dual role as a methyl donor and its involvement in various biochemical pathways. Unlike its similar compounds, it directly participates in methylation reactions, making it indispensable for studying and manipulating epigenetic modifications and other methylation-dependent processes.
属性
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFOJZCBYWKPU-XQVUROGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
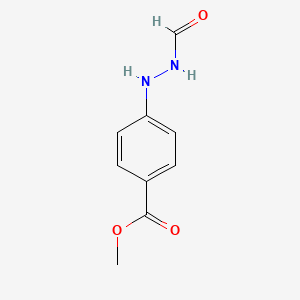

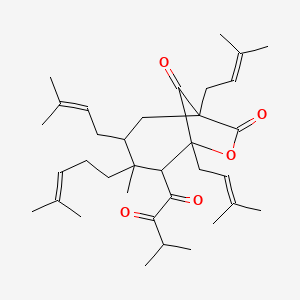
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)
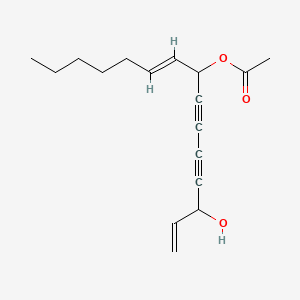
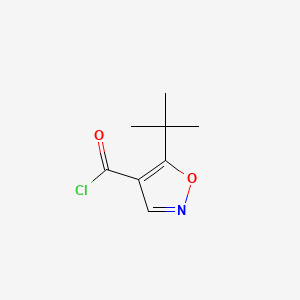
![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)
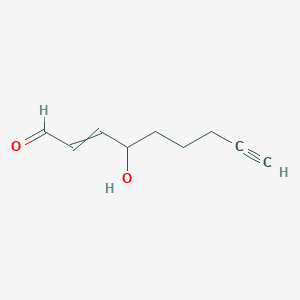
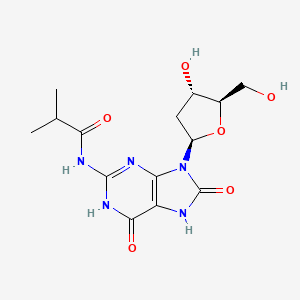
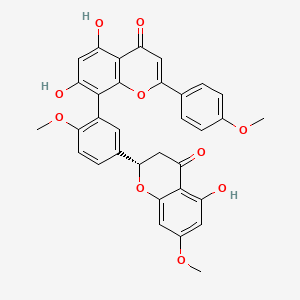
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
